6-Methoxy-2,3-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123844-48-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dimethylphenol |
InChI |
InChI=1S/C9H12O2/c1-6-4-5-8(11-3)9(10)7(6)2/h4-5,10H,1-3H3 |
InChI Key |
FIYSJUCSLDVIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 6-Methoxy-2,3-dimethylphenol
The synthesis of this compound can be approached through various methods, primarily involving the construction of the substituted phenol (B47542) core.
General Procedures for Substituted Phenol Synthesis
The synthesis of substituted phenols is a cornerstone of organic chemistry, with numerous established methodologies. Traditional methods include the nucleophilic aromatic substitution of aryl halides, transition-metal-catalyzed processes, and the hydrolysis of diazo compounds. nih.gov A more contemporary and greener approach involves the ipso-hydroxylation of arylboronic acids. nih.gov This method utilizes hydrogen peroxide as an oxidant in ethanol (B145695) under ambient conditions, offering high efficiency and excellent yields for a wide range of substituted phenols. nih.gov The reaction is scalable and can be integrated into one-pot sequences for further functionalization. nih.gov
Another versatile strategy for constructing highly substituted phenols involves a cycloaddition cascade. oregonstate.edu For instance, a Diels-Alder reaction between a substituted diene, like a pyrone, and a dienophile can lead to the formation of a phenyl ether, which can then be converted to the corresponding phenol. oregonstate.edu This method provides a high degree of regiochemical control. oregonstate.edu
Catalytic Methylation Reactions Involving Phenolic Precursors
The methylation of phenols is a key industrial process for producing valuable compounds like cresols and xylenols. unibo.it This can be achieved through both liquid-phase and gas-phase methylation of phenol with methanol (B129727) in the presence of a catalyst. unibo.it The choice of catalyst and reaction conditions can direct the selectivity towards C-methylation (ring methylation) or O-methylation (ether formation). unibo.it
For the specific synthesis of this compound, a plausible route involves the methylation of 2,3-dimethylphenol (B72121). This reaction can be carried out using methanol in the presence of a suitable catalyst. google.com Historically, various metal oxides have been employed as catalysts for the vapor-phase methylation of phenols. google.com For instance, magnesium oxide has been shown to be an effective catalyst for the selective ortho-methylation of phenols at high temperatures. google.com The reaction of 2,3-dimethylphenol with a methylating agent would introduce the methoxy (B1213986) group at the desired position.
Derivatization and Analogue Synthesis of this compound
The functional group handles on this compound—the hydroxyl, methoxy, and methyl groups, as well as the aromatic ring itself—provide multiple avenues for derivatization and the synthesis of analogues.
Functionalization of the Aromatic Ring System
The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions for substitution will be directed by the existing activating groups (hydroxyl, methoxy, and methyl). Common functionalization strategies for phenols include nitration, halogenation, and acylation. These reactions introduce new functional groups onto the ring, which can then be further modified to create a diverse library of analogues. The functionalization of natural phenols is a common strategy to enhance their biological activity or modify their physical properties. nih.gov
Modification of the Methoxy Group
The methoxy group can be a target for chemical modification. Demethylation to the corresponding catechol derivative can be achieved using various reagents. This opens up possibilities for further reactions at the newly formed hydroxyl group. Additionally, ether cleavage can be a route to introduce different alkyl or aryl groups, leading to a range of ether derivatives.
Formation of Polymeric or Dimeric Structures via Oxidative Coupling
Phenols are well-known to undergo oxidative coupling reactions to form C-C or C-O linked dimers and polymers. wikipedia.org This process can be catalyzed by various transition metal complexes. wikipedia.org The oxidative coupling of phenols is a powerful tool in the synthesis of complex natural products and polymers. rsc.orgrsc.org The reaction proceeds through the formation of phenoxy radicals, which can then couple in different ways (ortho-ortho, para-para, ortho-para). nih.gov The substitution pattern of the phenol and the choice of catalyst are crucial in controlling the regioselectivity of the coupling. nih.gov In the case of this compound, oxidative coupling could lead to the formation of novel dimeric or polymeric structures with potentially interesting material or biological properties. Both C-C and C-O couplings are possible, although C-O bond formation via oxidative coupling can be more challenging to achieve selectively. rsc.org
Green Chemistry Approaches in Synthetic Pathways
The pursuit of environmentally benign chemical processes has led to the exploration of green chemistry principles in the synthesis of substituted phenols, including methodologies applicable to the production of this compound. These approaches focus on the use of less hazardous reagents, renewable starting materials, safer solvents, and catalytic reactions to improve efficiency and minimize waste.
One notable green methodology involves the synthesis of substituted phenols from arylboronic acids. A highly efficient and mild protocol utilizes aqueous hydrogen peroxide as the oxidant in ethanol. rsc.org This method allows for the rapid conversion of a wide range of arylboronic acids into their corresponding phenols with excellent yields, often without the need for chromatographic purification. rsc.org For instance, the synthesis of 2,3-dimethylphenol from 2,3-dimethylphenylboronic acid using 30% hydrogen peroxide in ethanol at ambient temperature for just one minute has been reported to yield 97% of the product. rsc.org This process is scalable and represents a significant improvement over traditional methods that may require harsh conditions or toxic reagents. rsc.org
Another innovative and environmentally friendly approach facilitates the synthesis of highly substituted phenols through a cascade reaction of readily available enallenoates and Grignard reagents. acs.org This method is advantageous as it proceeds under mild conditions without the need for transition-metal catalysts, which can be both costly and environmentally problematic. acs.org To further enhance its green credentials, solvents like 2-methyltetrahydrofuran, a greener alternative to traditional organic solvents, have been successfully employed in these syntheses. acs.org
For the specific introduction of the methoxy group to a phenolic compound, green O-methylation strategies have been developed. The use of dimethyl carbonate (DMC) as a methylating agent is a prime example of a green chemical process. researchgate.net DMC is a non-toxic, biodegradable, and environmentally safe reagent. researchgate.net Zeolite catalysts, such as FeHYmmm, have been effectively used to catalyze the selective O-methylation of phenols with DMC. sciforum.net This heterogeneous catalytic system offers several advantages, including high selectivity, ease of product isolation, and the potential for catalyst reuse. sciforum.net The reaction of 2,3-dimethylphenol with dimethyl carbonate in the presence of FeHYmmm zeolite at 120°C for 3 hours resulted in a 70% yield of the corresponding methoxybenzene derivative. sciforum.net
The alkylation of phenols with methanol over zeolite catalysts also represents a key area in green chemistry. begellhouse.comresearchgate.net Zeolites like H-beta and H-MCM-22 have been studied for the vapor-phase alkylation of phenol, leading to products such as anisole (B1667542) and various cresols. begellhouse.com While high temperatures can favor C-alkylation, controlling reaction conditions such as temperature and reactant ratios can steer the selectivity towards O-methylation, producing anisole. begellhouse.comscispace.com
Biocatalysis also presents a promising green route for the synthesis of complex phenols. nih.gov While not directly reported for this compound, enzyme-catalyzed reactions, such as those involving monooxygenases, can perform highly selective hydroxylations on phenolic rings under mild, aqueous conditions. nih.gov These biocatalytic systems offer the potential for developing environmentally friendly synthetic pathways for a variety of substituted phenols. nih.gov
The following tables summarize research findings on green synthetic approaches relevant to the formation of the 2,3-dimethylphenol precursor and its subsequent methoxylation.
Table 1: Green Synthesis of 2,3-dimethylphenol
| Starting Material | Reagents and Conditions | Solvent | Yield (%) | Reference |
| 2,3-dimethylphenylboronic acid | H₂O₂ (30%), ambient temperature, 1 minute | Ethanol | 97 | rsc.org |
Table 2: Green O-Methylation of 2,3-dimethylphenol
| Starting Material | Reagents and Conditions | Catalyst | Yield (%) | Reference |
| 2,3-dimethylphenol | Dimethyl carbonate, 120°C, 3 hours | FeHYmmm zeolite | 70 | sciforum.net |
These examples underscore the progress in developing sustainable synthetic routes that reduce environmental impact while maintaining high efficiency and selectivity in the production of valuable chemical compounds.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of 6-Methoxy-2,3-dimethylphenol is expected to show distinct signals corresponding to each unique proton environment. Based on its structure, one would anticipate signals for the phenolic hydroxyl (OH) proton, two aromatic protons, the methoxy (B1213986) (OCH₃) protons, and the protons of the two methyl (CH₃) groups. The aromatic protons, being adjacent to each other, would appear as a coupled system of doublets.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected: six for the aromatic ring carbons, one for the methoxy carbon, and two for the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (hydroxyl, methoxy, and alkyl groups).
The following table outlines the predicted NMR characteristics for this compound based on established chemical shift principles.
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| -OH | 5.0 - 6.0 (broad singlet) | C1 (-OH) | 145 - 150 |
| Aromatic-H (C4-H) | 6.7 - 6.9 (doublet) | C2 (-CH₃) | 120 - 125 |
| Aromatic-H (C5-H) | 6.6 - 6.8 (doublet) | C3 (-CH₃) | 128 - 133 |
| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | C4 | 115 - 120 |
| C2-Methyl (-CH₃) | 2.1 - 2.3 (singlet) | C5 | 110 - 115 |
| C3-Methyl (-CH₃) | 2.0 - 2.2 (singlet) | C6 (-OCH₃) | 148 - 153 |
| Methoxy (-OCH₃) | 55 - 60 | ||
| C2-Methyl (-CH₃) | 12 - 17 | ||
| C3-Methyl (-CH₃) | 10 - 15 | ||
| Note: Predicted values are estimates based on general principles and data from analogous compounds. |
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between the two aromatic protons, showing a cross-peak between the H-4 and H-5 signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-4, C-5, the methoxy group, and the two methyl groups based on their attached protons.
Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₁₂O₂. HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the theoretically calculated value.
| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Information Provided |
| This compound | C₉H₁₂O₂ | 153.09101 Da | Confirmation of elemental composition. nih.gov |
| Note: Calculated mass is for the protonated molecule, a common ion observed in ESI-HRMS. |
GC-MS is a powerful technique for separating and identifying individual components within a mixture. In a hypothetical analysis, this compound would first be separated from other compounds on a gas chromatography column based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, yielding a mass spectrum. The resulting spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight (152.19 g/mol ) and a characteristic fragmentation pattern. nih.gov Expected fragmentation would involve the loss of a methyl radical (M-15) or a methoxy radical (M-31), which are common fragmentation pathways for such structures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibration of chemical bonds. rsc.org The combination of both techniques provides a more complete vibrational analysis, as some molecular vibrations may be strong in one technique and weak or silent in the other. nist.gov
For this compound, the key functional groups are the hydroxyl (-OH), methyl (-CH₃), methoxy (-OCH₃), and the substituted benzene (B151609) ring. The expected vibrational frequencies are summarized below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
| Phenolic O-H | Stretch | 3200 - 3600 (broad) | FT-IR |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H (in -CH₃) | Stretch | 2850 - 3000 | FT-IR, Raman |
| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |
| C-O (Aryl ether & Phenol) | Stretch | 1200 - 1260 (asymmetric), 1000-1075 (symmetric) | FT-IR |
| Note: These are general frequency ranges for the specified functional groups. |
Chromatographic Separation Techniques
Chromatography is an essential tool for the separation, identification, and quantification of this compound from various matrices. The choice of chromatographic technique depends on the volatility and polarity of the compound, as well as the complexity of the sample.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For phenolic compounds, both underivatized and derivatized analyses can be performed. Derivatization, for instance with diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr), can improve peak shape and detector response. epa.gov
The separation of closely related isomers, such as different dimethylphenol or methoxyphenol isomers, can be challenging with conventional one-dimensional GC. In a study on the phenolic fraction of a coal-derived liquid, a high-resolution fused silica (B1680970) capillary column was used to separate various phenolic constituents, including 2,3-dimethylphenol (B72121). nih.gov While specific GC parameters for this compound are not extensively documented in public literature, typical conditions for related phenolic compounds can be extrapolated.
Table 1: Illustrative GC Conditions for Analysis of Related Phenolic Compounds
| Parameter | Typical Conditions for Phenol (B47542) Analysis |
| Column | DB-5 or equivalent (non-polar), DB-FFAP (polar) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 40°C for 1 min, then to 250°C at 5°C/min) journals.ac.za |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution for complex samples by employing two columns with different stationary phase selectivities connected via a modulator. nih.govresearchgate.net This technique is particularly advantageous for separating trace-level analytes from complex matrices, such as environmental or biological samples. nih.gov The resulting two-dimensional chromatogram provides a structured separation of compounds based on their volatility and polarity. Although specific GCxGC studies on this compound are scarce, the technique has been successfully applied to characterize volatile organic compounds, including various phenolic molecules, in complex samples like those from decaying organic matter. plos.org
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. For phenolic compounds, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
Table 2: Exemplary HPLC Parameters for Separation of Related Phenolic Isomers
| Parameter | Conditions for Methoxyphenol/Dimethylphenol Isomer Separation |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with an acid modifier (e.g., acetic acid, phosphoric acid) sielc.comsielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 270-280 nm) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
The analysis of trace levels of this compound in complex matrices often requires an effective sample preparation step to isolate and concentrate the analyte prior to chromatographic analysis. Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for this purpose. helsinki.fi
In SPME, a fused silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly immersed or in the headspace above the sample). The analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.
The choice of fiber coating is critical for efficient extraction and depends on the polarity and volatility of the target analyte. For phenolic compounds, various fiber coatings have been investigated, including polyacrylate (PA), polydimethylsiloxane/divinylbenzene (PDMS/DVB), and Carboxen/polydimethylsiloxane (CAR/PDMS). acs.org The extraction efficiency is also influenced by parameters such as extraction time, temperature, pH, and the addition of salt to the sample matrix. acs.orgresearchgate.net For instance, in the analysis of volatile phenols in water, headspace SPME with a polyaniline-coated fiber has been shown to be effective. researchgate.net
Table 3: Common SPME Fiber Coatings and Their Applicability to Phenolic Compounds
| Fiber Coating | Properties | Typical Analytes |
| Polyacrylate (PA) | Polar | Phenols and other polar compounds |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Volatile and semi-volatile compounds, including phenols |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar, with pores for small molecules | Volatile organic compounds, including some phenols |
Other advanced extraction techniques applicable to phenolic compounds from natural sources or environmental samples include pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). nih.gov These methods can offer advantages in terms of reduced solvent consumption and extraction time compared to traditional liquid-liquid extraction.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical properties and solid-state behavior of a compound.
To date, a published crystal structure for this compound has not been found in the searched scientific literature. However, the principles of X-ray crystallography and the types of structural features observed in related substituted phenols can be discussed. The crystal packing of phenolic compounds is often governed by hydrogen bonding interactions involving the hydroxyl group, as well as other weaker interactions such as C-H···π and π···π stacking. mq.edu.au
Should a single crystal of this compound be obtained, X-ray diffraction analysis would yield precise data on its unit cell dimensions, space group, and the coordinates of each atom in the asymmetric unit. This information would allow for a detailed analysis of its molecular geometry and the supramolecular architecture formed through intermolecular forces.
Table 4: Illustrative Crystallographic Data for a Related Substituted Phenol (5-hydroxymethyl-2-methoxyphenol)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 15.011 (4) | researchgate.net |
| b (Å) | 6.1354 (18) | researchgate.net |
| c (Å) | 16.543 (5) | researchgate.net |
| V (ų) | 1523.6 (7) | researchgate.net |
| Z | 8 | researchgate.net |
| Hydrogen Bonding | O—H···O interactions linking molecules into a three-dimensional network | researchgate.net |
Note: This data is for a structurally related compound and is presented for illustrative purposes only.
Mechanistic Investigations of Reactivity and Interactions
Reaction Mechanism Elucidation (e.g., rearrangement pathways)
The reactivity of phenolic compounds, including 6-Methoxy-2,3-dimethylphenol, is often characterized by elegant molecular rearrangements. These reactions, particularly sigmatropic rearrangements, provide pathways to complex molecular architectures.
One of the most relevant classes of these transformations is the dienone-phenol rearrangement. For bicyclic cyclohexadienones, established mechanisms involve either a direct alkyl shift or the formation of a spiran intermediate, which then undergoes further ring migration to yield substituted naphthols. psu.edu The specific pathway and resulting products are highly dependent on the substitution pattern of the starting material and the reaction conditions, such as the acidity of the medium. psu.edu
In the context of substituted aryl ethers, metal-catalyzed rearrangements offer selective transformations. For example, europium-catalyzed reactions of aryl-pentadienyl ethers can proceed via two distinct sigmatropic pathways: a vulcanchem.comvulcanchem.com rearrangement or a acs.orgacs.org rearrangement. The outcome is solely dictated by the substitution on the aryl ring. rsc.org If the position para to the ether linkage is occupied, the substrate undergoes a vulcanchem.comvulcanchem.com rearrangement to the ortho position. Conversely, an unsubstituted para position facilitates a acs.orgacs.org rearrangement, leading to a linear conjugated diene at the para position. rsc.org Crossover experiments, where scavenger phenols like 2,3-dimethylphenol (B72121) were added to the reaction mixture, have demonstrated the intramolecular nature of these rearrangements, as no crossover products were detected. rsc.org
Another powerful method for forming C-C bonds involves a cascade strategy comprising an interrupted Pummerer reaction followed by a vulcanchem.comvulcanchem.com sigmatropic rearrangement. nih.gov In this process, a phenol (B47542) can interrupt a sulfonium (B1226848) intermediate, leading to a dearomatizing vulcanchem.comvulcanchem.com sigmatropic rearrangement that forms a C-C bond at the phenol's ortho position. nih.gov This highlights a pathway where the phenol acts as a nucleophile to initiate a complex rearrangement cascade.
Oxidative Pathways and Radical Intermediates
The oxidation of phenols is a fundamental process that proceeds through radical intermediates, leading to a variety of coupled products. The initial step in many oxidative pathways is the formation of a phenoxyl radical through the abstraction of the phenolic hydrogen atom. researchgate.net These radical intermediates are key to understanding the subsequent reaction trajectories.
Oxidative coupling reactions, which directly form a C-C bond between two phenol units, are extensively studied. researchgate.net The mechanism can involve either the coupling of two phenoxyl radicals (radical-radical coupling) or the reaction of a phenoxyl radical with a neutral phenol molecule (radical-nucleophile coupling). researchgate.net The exact mechanism and the resulting regioselectivity (ortho, meta, or para coupling) are influenced by the reaction conditions, catalysts, and the electronic properties of the phenol. researchgate.net
In iron-catalyzed oxidative amination reactions, phenols are coupled with anilines. The proposed mechanism involves the formation of a phenoxyl radical, which is highly delocalized, particularly at the para-position. nih.gov This radical then couples with an anilino radical. The high selectivity for cross-coupling over homo-coupling is attributed to the selective binding of the phenol to the metal catalyst's axial position. nih.gov
The thermal decomposition (pyrolysis) of phenolic compounds, such as those found in lignin (B12514952) models, also proceeds via free-radical pathways. researchgate.net These reactions involve homolysis of C-O bonds, hydrogen abstraction, and subsequent rearrangement or scission steps. researchgate.net The stability of the radical intermediates formed plays a crucial role in determining the product distribution. For instance, substituents that can stabilize the radicals formed from C-O bond cleavage tend to increase the reaction rate. researchgate.net
The photodegradation of phenolic compounds can also involve radical mechanisms, often initiated by direct photolysis or through photosensitized processes that generate reactive species like hydroxyl radicals. scispace.com
Electron Transfer Mechanisms in Chemical Systems
PCET reactions can proceed through either stepwise or concerted pathways. acs.org In a stepwise mechanism, electron transfer precedes proton transfer (ET/PT) or proton transfer precedes electron transfer (PT/ET). The operative pathway depends on factors like the solvent, the presence of acids or bases, and the redox potentials of the reactants. acs.org The pH of the medium can be particularly influential, as it affects the deprotonation equilibrium of the phenol. acs.orgresearchgate.net
The reactivity of phenols in ET reactions is linked to their oxidation potential. Phenols with lower oxidation potentials are more easily oxidized. For instance, in the oxidative cross-coupling of two different phenols, the one with the lower oxidation potential is preferentially oxidized to form a cationic radical intermediate. acs.org This principle allows for selective reactions between different phenolic compounds.
Influence of Substituent Patterns on Reaction Selectivity
The substituents on a phenol ring exert profound control over reaction selectivity, dictating both the position of attack (regioselectivity) and the type of reaction that occurs (chemoselectivity). The electronic (electron-donating or electron-withdrawing) and steric properties of groups like the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) in this compound are critical in determining its reactivity.
Regioselectivity: In electrophilic substitution reactions, the directing effects of substituents are paramount. In the chlorination of phenols, for instance, the presence of different catalysts can dramatically alter the para to ortho product ratio. mdpi.com For a compound like this compound, the activating, ortho, para-directing methoxy group and the ortho, para-directing methyl groups would strongly activate the ring towards electrophiles. The final substitution pattern would be a complex interplay of these directing effects and steric hindrance from the adjacent methyl groups.
Chemoselectivity and Pathway Selection: Substituent patterns can steer a reaction down completely different mechanistic pathways.
In Europium-catalyzed rearrangements of aryl-pentadienyl ethers, the presence of a substituent at the para-position forces a vulcanchem.comvulcanchem.com sigmatropic rearrangement, whereas an unsubstituted para-position allows for a acs.orgacs.org rearrangement. rsc.org
In iron-catalyzed oxidative amination , the nature of the substituent at the phenol's para-position determines the final product. A hydrogen at the para position leads to benzoquinone anils, while an alkyl group results in N,O-biaryl compounds via a subsequent vulcanchem.comvulcanchem.com-sigmatropic rearrangement. nih.gov
In asymmetric tandem reactions , the acidity of different phenol derivatives used as co-catalysts can control chemoselectivity. More acidic phenols were found to better promote a desired conjugate addition-protonation pathway over competing cyclization or isomerization pathways. pnas.org
Furthermore, substituents influence the intrinsic properties of the phenol, which in turn affects reactivity. The introduction of a methoxy group can alter the O-H bond dissociation energy (BDE) and the ionization potential (IP), which affects its reactivity in hydrogen atom transfer (HAT) reactions. researchgate.net A subtle balance between these enthalpic and polar effects, governed by the substituent, controls the reaction rates. researchgate.net
Data Tables
Table 1: Influence of Phenol Substituents on Oxidative Coupling Potential This table shows the oxidation potential of various phenols, which influences their tendency to form radical intermediates in oxidative coupling reactions. acs.org A lower potential indicates easier oxidation.
| Phenol Compound | Oxidation Potential (Eₚᵒˣ vs SHE) |
| 2,6-Dimethoxyphenol (B48157) | 0.62 V |
| 2-Methoxy-4-methylphenol | 0.70 V |
| 4-tert-Butyl-2-methylphenol | 0.81 V |
| 3,4-Dimethylphenol | 0.87 V |
Table 2: Effect of Substituents on Reaction Pathway in Oxidative Amination This table illustrates how the substituent (R) at the para-position of a phenol dictates the final product type in an iron-catalyzed oxidative amination reaction. nih.gov
| Para-Substituent (R) | Reaction Pathway | Final Product Type |
| H | Oxidative Amination / Dehydrogenation | Benzoquinone Anil |
| OMe | Oxidative Amination / Elimination | Benzoquinone Anil |
| Alkyl (e.g., -CH₃) | Oxidative Amination / vulcanchem.comvulcanchem.com-Sigmatropic Rearrangement | N,O-Biaryl Compound |
Biological Activity Studies and Molecular Mechanisms
Antioxidant Properties and Free Radical Scavenging Mechanisms
The antioxidant potential of phenolic compounds is attributed to their ability to donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is influenced by the nature and position of substituents on the aromatic ring.
The antioxidant activity of 6-Methoxy-2,3-dimethylphenol is theoretically enhanced by its substituents: a methoxy (B1213986) group (-OCH3) and two methyl groups (-CH3). Both methoxy and methyl groups are considered electron-donating groups. quora.comstudentdoctor.netucalgary.ca The methoxy group, in particular, can donate a pair of electrons to the aromatic ring through a resonance effect, which increases the electron density on the ring. quora.comucalgary.ca This electron-donating capacity can stabilize the phenoxyl radical that is formed after the donation of a hydrogen atom to a free radical. scienceopen.com
The methyl groups also contribute to the electron density of the aromatic ring through an inductive effect. quora.com This increased electron density on the benzene (B151609) ring helps to stabilize the phenoxyl radical, making the parent molecule a more effective antioxidant. scienceopen.com The stability of the resulting phenoxyl radical is a key factor in the antioxidant capacity of phenolic compounds. scienceopen.com
Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)
The antimicrobial properties of phenolic compounds and their derivatives have been widely studied. For instance, various methoxyphenol compounds have demonstrated activity against foodborne pathogens and spoilage bacteria. nih.govresearchgate.net Compounds like eugenol (B1671780) and carvacrol, which are structurally related to this compound, have shown efficacy against both planktonic bacteria and biofilms. nih.gov
Anti-inflammatory Effects Research
Phenolic compounds are known to possess anti-inflammatory properties. Studies on various methoxyphenolic compounds have shown that they can inhibit the production of inflammatory mediators. For example, some methoxyphenols have been found to suppress the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. nih.govmdpi.com The mechanisms often involve the inhibition of key signaling pathways such as NF-κB and MAPK. nih.gov
Direct research on the anti-inflammatory effects of this compound is limited in the provided search results. However, studies on structurally related compounds provide a basis for its potential activity. For instance, other methoxy-containing phenolic compounds have been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in inflammatory models. mdpi.commdpi.comresearchgate.net
Enzymatic Transformations and Biocatalysis
Monooxygenases are enzymes that can introduce a hydroxyl group into an aromatic ring, a reaction known as hydroxylation. Flavin-dependent monooxygenases are known to catalyze the hydroxylation of phenolic compounds. nih.gov For example, phenol (B47542) hydroxylase can convert simple phenols into their ortho-diol derivatives. ebi.ac.uk Toluene monooxygenases have been shown to perform successive hydroxylations on aromatic compounds like benzene. asm.org
While there is no specific data on the enzymatic transformation of this compound by monooxygenases in the provided results, the existing literature on similar substrates, such as other dimethylphenols, suggests that it could be a substrate for such enzymes. nih.gov The hydroxylation of phenols can occur at positions activated by existing hydroxyl and methoxy groups.
Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic compounds. csic.es The oxidation of phenols by laccase typically proceeds via a one-electron transfer mechanism, generating a phenoxyl radical. researchgate.net These radicals can then undergo further reactions, such as polymerization. researchgate.netsemanticscholar.org
The laccase-mediated oxidation of substituted phenols, including those with methoxy groups, has been a subject of interest. For instance, the oxidation of 2,6-dimethoxyphenol (B48157) by laccase leads to the formation of a dimer. researchgate.netresearchgate.netnih.gov It is plausible that this compound would also undergo a similar laccase-catalyzed oxidation, likely resulting in the formation of dimers or larger oligomers through the coupling of the resulting phenoxyl radicals. The presence of ortho-methoxy substituents can favor oxidation by laccase. csic.es
Enzyme Kinetics and Substrate Specificity Analysis (Km, kcat/Km)
Studies on guaiacol (B22219) peroxidase from Crocus sativus L. corm have demonstrated that the enzyme follows Michaelis-Menten kinetics. The apparent Michaelis constant (Km) for guaiacol was determined to be in the range of 8.70 mM to 11.0 mM, indicating the concentration of guaiacol required to achieve half of the maximum reaction velocity pasteur.ac.ir. The Km value provides an indication of the affinity of the enzyme for its substrate; a lower Km value generally corresponds to a higher affinity.
The catalytic efficiency of an enzyme is often described by the kcat/Km ratio, which considers both the turnover rate (kcat) and the substrate affinity (Km). While specific kcat values for guaiacol peroxidase acting on guaiacol are not provided in the readily available literature, the similarity in Km values and apparent Vmax values across different developmental stages of the Crocus sativus L. corm suggests a consistent catalytic efficiency under those conditions pasteur.ac.ir.
It is important to note that the presence and position of the two methyl groups in this compound would likely alter its interaction with an enzyme's active site compared to guaiacol. These substitutions could affect the substrate's binding affinity (Km) and the maximum rate of reaction (Vmax), and consequently, the catalytic efficiency (kcat/Km). Without direct experimental data for this compound, any extrapolation from guaiacol kinetics remains speculative.
| Developmental Stage of Corm | Apparent K~m~ (mM) |
|---|---|
| Dormant | 10.50 |
| 3-days-rooting | 8.70 |
| 6-days-rooting | 9.70 |
| 10-days-rooting | 11.0 |
Data extracted from kinetic studies on guaiacol peroxidase[ pasteur.ac.ir(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGraPasVFVTqR3sEmzSsI3dBkSEi1_cXjCjuZ7xtM_KyEZpNIZlklg1-XUbZwmX963vI-X4AOdXpYxZGVXyK4a5eJrBsJuZUjoyPPIxBJJlKPh_qwSAtHnOoBs3PR0sNh8rqWK0F5g0wQ%3D%3D)]. These values are for the related compound guaiacol and not this compound.
Molecular Target Identification and Ligand-Biomolecule Interaction Studies
Specific molecular targets for this compound have not been extensively identified in the available scientific literature. However, by examining studies on related phenol derivatives, potential areas of biological activity and interaction can be inferred.
Ion Channel Modulation by Related Phenol Derivatives
Phenol derivatives are known to interact with various ion channels, which are crucial for cellular signaling and excitability. semanticscholar.org These interactions can lead to either inhibition or potentiation of channel activity. For instance, certain phenol derivatives have been shown to modulate the function of voltage-gated sodium channels and GABAA receptors. semanticscholar.org The nature and strength of this modulation are dependent on the specific structure of the phenol derivative, including the type and position of substituents on the aromatic ring. The presence of methoxy and dimethyl groups on this compound suggests that it could potentially interact with the hydrophobic pockets of ion channel proteins, thereby influencing their conformational state and function. However, without direct experimental evidence, the specific ion channels that may be modulated by this compound and the nature of this modulation remain to be determined.
Enzyme Inhibition Studies
Phenolic compounds, including methoxyphenol derivatives, have been investigated for their ability to inhibit various enzymes. A notable target for such compounds is myeloperoxidase (MPO), a pro-inflammatory enzyme implicated in cardiovascular diseases. nih.gov Synthetic guaiacol derivatives have been identified as promising inhibitors of MPO, demonstrating a potential therapeutic application for this class of compounds. nih.gov Guaiacol itself has been shown to act as an inhibitor of NF-κB activation, a key transcription factor involved in inflammatory responses. selleckchem.com
The inhibitory potential of a phenolic compound is highly dependent on its chemical structure. The methoxy and dimethyl substituents on the phenyl ring of this compound would influence its electronic and steric properties, which in turn would govern its ability to bind to the active site of an enzyme and inhibit its activity. For example, in the case of MPO, guaiacol derivatives are thought to act as reversible inhibitors. nih.gov It is plausible that this compound could also exhibit inhibitory activity against MPO or other enzymes, but this requires direct experimental verification.
Biosynthetic Pathways and Natural Occurrence
Identification in Natural Sources (e.g., fungi, plants)
While direct evidence for the isolation of 6-Methoxy-2,3-dimethylphenol from specific fungal or plant species is limited in readily available literature, its structural components—a methylated and methoxylated phenol (B47542) ring—are characteristic of a vast class of fungal secondary metabolites. Dimethylphenols are known constituents in various natural sources, including tea, tobacco, and the essential oils of conifers. The core phenolic structure is a common motif in compounds produced by fungi, often as part of their ecological defense or signaling mechanisms.
Many structurally similar compounds, such as orsellinic acid and its derivatives, are widely produced by fungi, including various species of Aspergillus and Penicillium, as well as lichens. researchgate.netresearchgate.net For instance, the fungus Aspergillus fumigatus is known to produce fumigatol, a related substituted phenol. nih.gov The presence of these biosynthetically related molecules in fungi suggests that organisms capable of producing such compounds possess the necessary enzymatic pathways to potentially synthesize this compound as a minor product or an intermediate.
| Related Compound Class | General Natural Sources | Specific Example Compound | Specific Source Example |
|---|---|---|---|
| Dimethylphenols | Conifer essential oils, Tea, Tobacco | 2,3-Dimethylphenol (B72121) | General constituent |
| Aromatic Polyketides | Fungi (e.g., Aspergillus, Penicillium), Lichens | Orsellinic acid | Aspergillus species |
| Substituted Phenols | Fungi | Fumigatol | Aspergillus fumigatus nih.gov |
Proposed Biosynthetic Routes from Precursors
The biosynthesis of this compound is proposed to follow the fungal aromatic polyketide pathway. nih.govresearchgate.net Polyketides are a large and diverse group of secondary metabolites synthesized by multifunctional enzymes called polyketide synthases (PKSs). researchgate.net The biosynthesis begins with simple carboxylic acid units, primarily acetyl-CoA as a starter unit and malonyl-CoA as extender units. researchgate.net
The proposed route is as follows:
Chain Assembly: A non-reducing polyketide synthase (NR-PKS) catalyzes the repetitive condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units. This process forms a linear poly-β-keto chain tethered to the enzyme. nih.gov
Cyclization: The highly reactive poly-β-keto intermediate undergoes a regio-selective intramolecular cyclization reaction, typically a Claisen-type condensation, to form an aromatic ring. For many fungal phenols, this cyclization results in the formation of orsellinic acid, which is considered a key precursor. researchgate.netnih.gov
Post-PKS Modifications: After the aromatic core (orsellinic acid) is synthesized and released from the PKS enzyme, it undergoes a series of modifications by "tailoring" enzymes to yield the final product. These steps are crucial for generating the vast structural diversity seen in fungal natural products. nih.gov For this compound, these modifications would include:
Decarboxylation (removal of the carboxylic acid group).
Two separate C-methylation events to add the methyl groups at positions 2 and 3.
A hydroxylation step.
A final O-methylation step to convert a hydroxyl group into the methoxy (B1213986) group at position 6.
This pathway highlights a common strategy in nature where a central, enzyme-generated scaffold like orsellinic acid is subsequently decorated by a suite of modifying enzymes to produce a family of related compounds. researchgate.net
Enzymatic Steps in Biosynthesis (e.g., methylation, hydroxylation)
The biosynthesis of this compound from its basic precursors is a multi-step process, each catalyzed by a specific type of enzyme. The key enzymatic activities are associated with the Polyketide Synthase complex and subsequent tailoring enzymes.
Fungal aromatic polyketides are synthesized by large, multifunctional enzymes known as Type I iterative Polyketide Synthases (NR-PKSs). nih.govresearchgate.net These megasynthases contain several catalytic domains that work in a coordinated fashion. Following the synthesis of the core aromatic ring, a series of tailoring enzymes perform specific chemical modifications.
| Biosynthetic Step | Enzyme/Domain Class | Function | Cofactor/Substrate |
|---|---|---|---|
| Polyketide Chain Assembly | Polyketide Synthase (NR-PKS) | Builds the carbon backbone from acetate (B1210297) and malonate units. nih.gov | Acetyl-CoA, Malonyl-CoA |
| Aromatization/Cyclization | Product Template (PT) / Thioesterase (TE/CLC) domains | Catalyzes intramolecular condensation to form the aromatic ring and release it from the PKS. researchgate.netnih.gov | Poly-β-keto intermediate |
| Ring Methylation | C-Methyltransferase (C-MeT) | Adds methyl groups directly to the carbon framework of the aromatic ring. | S-adenosylmethionine (SAM) |
| Hydroxylation | P450 Monooxygenase | Introduces a hydroxyl (-OH) group onto the aromatic ring. nih.gov | O₂, NADPH |
| O-Methylation | O-Methyltransferase (O-MT) | Adds a methyl group to a hydroxyl group to form a methoxy (-OCH₃) group. nih.gov | S-adenosylmethionine (SAM) |
The process begins with the NR-PKS building the polyketide chain. Once the orsellinic acid-like core is formed and released, tailoring enzymes take over. A decarboxylase would first remove the carboxyl group. Subsequently, two distinct C-methylation reactions, catalyzed by C-methyltransferases using S-adenosylmethionine (SAM) as a methyl donor, would attach the methyl groups at C-2 and C-3. A hydroxylase, likely a cytochrome P450 monooxygenase, would then introduce a hydroxyl group at the appropriate position. nih.gov The final step is the O-methylation of this hydroxyl group, catalyzed by an O-methyltransferase, again using SAM as the methyl source, to yield the final 6-methoxy group. nih.gov
Bioinspired Synthesis of Related Natural Products
Bioinspired synthesis is a field of chemical synthesis that draws inspiration from nature's biosynthetic pathways to construct complex molecules. pkusz.edu.cn Instead of relying on traditional synthetic methods, chemists mimic key enzymatic reactions or strategic bond formations observed in nature to achieve more efficient and elegant syntheses. This approach often leads to novel chemical reactions and greener synthetic protocols. nih.gov
In the context of phenolic compounds, bioinspired strategies often focus on mimicking the way organisms construct and functionalize aromatic rings. For example, laboratory syntheses have been developed that mimic enzymatic ortho-functionalization of phenols. A bioinspired strategy for synthesizing ortho-sulfiliminyl phenols was developed that proceeds through a proposed N-sulfenylation, a researchgate.netresearchgate.net sigmatropic rearrangement, and aromatization, mimicking biological sulfur transfer reactions under mild conditions. pkusz.edu.cn
Furthermore, novel and environmentally benign laboratory protocols have been developed for the preparation of hydroxy-methoxybenzene derivatives. One such method uses benign reagents like hydrogen peroxide and acetic acid to perform hydroxylation of activated aromatic rings, a process analogous to the action of monooxygenase enzymes. nih.gov These synthetic methods, which achieve selective C-H functionalization or hydroxylation, are inspired by the precision of enzymes that perform similar transformations during the biosynthesis of natural products like this compound. By emulating nature's strategies, chemists can more effectively synthesize complex natural products and their analogues for various applications.
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)
No published research could be located that has applied quantum chemical methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) to "6-Methoxy-2,3-dimethylphenol."
Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)
There are no available studies detailing the geometry optimization or the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for "this compound."
Global and Local Reactivity Descriptors (e.g., Fukui functions, Molecular Electrostatic Potential)
Information on the calculation of global and local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential for "this compound," is absent from the scientific literature.
Molecular Dynamics Simulations
No records of molecular dynamics simulations specifically involving "this compound" were identified.
Spectroscopic Property Prediction and Validation
There is no available research on the computational prediction and experimental validation of the spectroscopic properties (e.g., NMR, IR, UV-Vis) of "this compound."
Applications in Advanced Chemical Research and Materials Science
Role as Synthetic Intermediates for Complex Molecules
While 6-Methoxy-2,3-dimethylphenol is a recognized product of lignin (B12514952) breakdown, its specific application as a starting material for the total synthesis of complex, bioactive molecules is an emerging area of research. The functional groups present—a hydroxyl, a methoxy (B1213986), and two methyl groups on an aromatic ring—offer multiple reactive sites for chemical modification. Phenolic compounds, in general, are valuable precursors in organic synthesis. For instance, methoxy phenols are utilized in the synthesis of m-aryloxy phenols, which are precursors to inhibitors of nitric oxide synthases (nNOSs) mdpi.com.
The synthetic potential of substituted phenols is well-documented. Researchers have synthesized resveratrol (B1683913) methoxy derivatives to enhance bioavailability and pharmacological activities, demonstrating anti-platelet and anti-proliferative effects nih.gov. The core structure of this compound provides a scaffold that could be elaborated to create novel fine chemicals and pharmaceutical intermediates. Its potential lies in its ability to be modified through reactions targeting the hydroxyl group, the methoxy group, or the aromatic ring, paving the way for the creation of new compounds with desired biological or material properties.
Catalytic Research and Catalyst Development
In the quest for efficient methods to upgrade bio-oils derived from biomass, this compound and structurally similar compounds serve as crucial model substrates for catalytic research. Bio-oils contain a high concentration of oxygenated aromatic compounds, such as methoxyphenols, which must be removed to improve fuel stability and energy density. The process of removing these oxygen atoms is known as hydrodeoxygenation (HDO).
Researchers use methoxyphenols like guaiacol (B22219) (2-methoxyphenol) to test the efficacy and understand the reaction mechanisms of various catalysts. acs.orgtandfonline.comacs.orgresearchgate.net The primary goal is to selectively cleave C-O bonds in the methoxy and hydroxyl groups while preserving the aromatic ring, or to hydrogenate the ring to produce cycloalkanes. Studies have investigated a range of catalysts for this purpose, including noble metals like Palladium (Pd) and Ruthenium (Ru), as well as transition metal carbides like Molybdenum carbide (Mo₂C), often supported on high-surface-area materials like activated carbon acs.orgresearchgate.net. The insights gained from using model compounds like this compound are vital for designing robust and selective catalysts for the large-scale upgrading of lignin-derived liquids into advanced biofuels and chemical feedstocks.
Table 1: Catalytic Hydrodeoxygenation (HDO) of Lignin-Model Methoxyphenols
| Catalyst | Model Compound(s) | Typical Reaction Conditions | Primary Products | Research Focus |
|---|---|---|---|---|
| Ru-MnOx/C | Guaiacol, 2,6-dimethoxyphenol (B48157) | 433 K, 1.5 MPa H₂ | Cyclohexanol, Methanol (B129727) | Demethoxylation and hydrogenation researchgate.net |
| Pd/AC | 2-Methoxyphenol | 240-330 °C, 3.4 MPa H₂ | Cyclohexane, 2-Methoxycyclohexanol | Hydrogenation vs. Deoxygenation activity acs.org |
| Ru/AC | 2-Methoxyphenol | 240-330 °C, 3.4 MPa H₂ | Cyclohexane, Benzene (B151609) | C-O bond cleavage selectivity acs.org |
| Mo₂C/AC | 2-Methoxyphenol | >300 °C, 3.4 MPa H₂ | Phenol (B47542), Benzene | Direct demethoxylation pathways acs.org |
| Ni-MgO/kieselguhr | 2-Methoxyphenol | 100 °C, 1.36 MPa H₂ | Hydrogenated products | Activity of non-sulfided, non-noble metal catalysts tandfonline.com |
This table is interactive. Users can sort columns to compare different catalytic systems.
Biomass Conversion and Lignin Valorization Studies
Lignin, a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic chemicals on Earth mdpi.comnih.govmdpi.com. However, its complex and recalcitrant structure makes it challenging to break down into valuable products. One of the primary strategies for lignin valorization is pyrolysis, a process of heating the biomass in the absence of oxygen, which depolymerizes the lignin into a liquid bio-oil mdpi.comresearchgate.netusp.br.
This bio-oil is a complex mixture rich in phenolic compounds, including various methoxyphenols, guaiacols, and syringols, with this compound being one of the many identified products mdpi.comresearchgate.net. The overarching goal of lignin valorization is to convert this mixture of low-value monomers into high-value, single-product streams that can serve as platform chemicals for the chemical industry bohrium.com. Current research focuses on developing selective catalytic processes to upgrade these lignin-derived monomers into bulk chemicals like phenol, benzene, and other valuable aromatics, thereby creating a sustainable alternative to fossil fuel-based feedstocks bohrium.com.
Table 2: Common Phenolic Monomers Derived from Lignin Depolymerization
| Compound Class | Specific Examples | Significance |
|---|---|---|
| Guaiacols | Guaiacol, 4-Methylguaiacol, 4-Vinylguaiacol | Primary products from softwood lignin; precursors for chemicals and fuels. |
| Syringols | Syringol, 4-Propylsyringol | Primary products from hardwood lignin; targets for catalytic upgrading. |
| Phenols | Phenol, o-Cresol, p-Cresol | Valuable platform chemicals; often the target product of valorization. |
| Alkylphenols | 2,6-Dimethylphenol (B121312), 2,3-Dimethylphenol (B72121) | Used as monomers for polymers (e.g., polyphenylene oxide) and as antioxidants researchgate.netnih.gov. |
| Vanilloids | Vanillin, Vanillic Acid | High-value flavor compounds and chemical intermediates mdpi.comnih.gov. |
This table is interactive. Users can sort columns to explore different classes of lignin-derived compounds.
Analytical Methodologies for Phenolic Compounds in Environmental and Biological Samples
The presence of phenolic compounds, including substituted phenols like this compound, in the environment is a concern due to their potential toxicity and persistence oup.comnih.gov. These compounds can enter ecosystems through industrial wastewater, agricultural runoff, and the decomposition of organic matter nih.gov. Consequently, robust analytical methods are required to detect and quantify them in complex matrices such as water, soil, and biological fluids like urine alsenvironmental.co.ukresearchgate.netastm.org.
The standard workflow for analyzing phenolic compounds involves a multi-step process. First, the analytes are extracted and concentrated from the sample matrix. Techniques like solid-phase extraction (SPE), solid-phase microextraction (SPME), and liquid-phase microextraction (LPME) are commonly employed for this purpose due to their efficiency and minimal use of hazardous solvents oup.comnih.govresearchgate.nettesisenred.netnih.gov.
Following extraction, the compounds are separated and detected using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) are the most widely used methods oup.comalsenvironmental.co.ukchromatographytoday.comresearchgate.netresearchgate.netgnest.orgnih.gov. For GC analysis, a derivatization step, such as acetylation, is often performed to improve the volatility and chromatographic behavior of the phenolic compounds gnest.org. These methods allow for the sensitive and selective determination of a wide range of phenols at trace levels, which is essential for environmental monitoring and human exposure assessment.
Table 3: Analytical Techniques for the Determination of Phenolic Compounds
| Technique | Sample Matrix | Sample Preparation | Detection Method | Key Advantages |
|---|---|---|---|---|
| GC-MS | Wastewater, Soil, Biological Fluids | LLE, SPE, Derivatization (e.g., silylation) | Mass Spectrometry (MS) | High sensitivity and specificity; structural confirmation oup.comresearchgate.netresearchgate.net. |
| HPLC-UV/DAD | Soil, Water, Food Products | Solvent Extraction, SPE | UV-Vis, Diode-Array Detector (DAD) | Robust, suitable for a wide range of phenols; no derivatization needed alsenvironmental.co.ukchromatographytoday.comnih.gov. |
| LPME-GC-FID | Wastewater | Liquid-Phase Microextraction (LPME) | Flame Ionization Detector (FID) | Simple, low solvent usage, good enrichment factors oup.com. |
| SPE-LC-MS | Water, Biological Fluids | Solid-Phase Extraction (SPE) | Tandem Mass Spectrometry (MS/MS) | High throughput, excellent for trace-level quantification researchgate.netnih.gov. |
This table is interactive. Users can sort columns to compare different analytical methodologies.
Future Research Directions and Emerging Trends
Exploration of Undiscovered Biological Activities and Therapeutic Potential
Currently, the specific biological activities of 6-Methoxy-2,3-dimethylphenol are not extensively documented in publicly available research. However, the broader class of methoxyphenols has demonstrated a range of promising pharmacological effects, suggesting fertile ground for future investigation into this particular derivative.
Potential Areas of Investigation:
Anticancer Properties: Methoxy-substituted phenolic compounds have been investigated for their potential cytotoxic effects against various cancer cell lines. Future studies could explore the efficacy of this compound in inducing apoptosis or inhibiting cell proliferation in cancers where methoxyflavone analogs have shown promise. mdpi.com
Neuroprotective Effects: Natural polyphenols and other phenolic compounds have been recognized for their neuroprotective potential. researchgate.netsemanticscholar.orgnih.gov Research into this compound could uncover its ability to mitigate neuroinflammatory responses or protect against oxidative stress-induced neuronal damage, which are key factors in neurodegenerative diseases. nih.gov
Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory properties by modulating key signaling pathways. nih.govnih.govfrontiersin.org Investigating the impact of this compound on inflammatory markers such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines could reveal its potential as an anti-inflammatory agent.
A systematic screening of this compound against a wide array of biological targets will be a crucial first step in uncovering its therapeutic potential.
Development of Novel and Sustainable Synthetic Strategies
The efficient and environmentally benign synthesis of this compound is paramount for enabling its widespread study and potential commercial application. Future research is expected to focus on moving beyond traditional synthetic methods towards more sustainable and innovative approaches.
Emerging Synthetic Methodologies:
Biocatalytic Synthesis: The use of enzymes as catalysts offers a green alternative to conventional chemical synthesis. Research into identifying or engineering enzymes that can selectively methoxylate and methylate a phenol (B47542) backbone could lead to a highly specific and sustainable route to this compound.
Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, allowing for the formation of complex molecules under mild conditions. nih.govnih.govmdpi.comresearchgate.net The development of photocatalytic methods for the functionalization of phenols could provide a novel and energy-efficient pathway to this compound.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. acs.org Applying flow chemistry to the synthesis of substituted phenols could lead to a more efficient and reproducible production of this compound.
Future synthetic research will likely prioritize methods that are not only efficient but also align with the principles of green chemistry, minimizing waste and energy consumption.
Advanced Characterization of Complex Reaction Products and Metabolites
A thorough understanding of the reaction pathways involved in the synthesis of this compound, as well as its metabolic fate in biological systems, requires the use of advanced analytical techniques.
Key Characterization Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive technique is invaluable for identifying and quantifying reaction byproducts and metabolites. lcms.czmdpi.comuqam.ca Future metabolomic studies using LC-MS/MS can elucidate the biotransformation of this compound in vitro and in vivo.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is essential for the unambiguous structural elucidation of novel reaction intermediates and final products. Advanced NMR techniques can provide detailed information about the connectivity and stereochemistry of complex molecules.
Mass Spectrometry Imaging (MSI): This technique allows for the visualization of the spatial distribution of molecules within biological tissues, providing insights into the localization of this compound and its metabolites. jsbms.jp
The application of these advanced analytical methods will be critical in building a comprehensive profile of the chemical and biological transformations of this compound.
Integrated Computational-Experimental Approaches for Predictive Modeling
The integration of computational chemistry and experimental studies offers a synergistic approach to accelerate the discovery and development of new molecules with desired properties.
Computational and Predictive Tools:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.com This information can be used to predict its chemical behavior and guide the design of new synthetic routes.
Molecular Docking: This computational technique can predict the binding affinity and interaction of this compound with specific biological targets, such as enzymes or receptors. mdpi.commdpi.comscispace.com This can help to prioritize experimental testing and elucidate its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives of this compound based on their chemical structure. This can streamline the process of lead optimization in drug discovery.
By combining the predictive power of computational models with targeted experimental validation, researchers can more efficiently explore the chemical space around this compound and identify analogs with enhanced therapeutic properties.
Q & A
Q. What are the optimal synthetic routes for 6-Methoxy-2,3-dimethylphenol, and how can purity be ensured?
- Methodological Answer : A common approach involves cyclization of precursors such as 6-methoxy-indan-1-one under controlled conditions. For example, refluxing with methanol and a catalytic acid (e.g., H₂SO₄) for 18 hours, followed by purification via column chromatography (silica gel) or recrystallization . Purity is validated using thin-layer chromatography (TLC, Rf = 0.38) and melting point analysis (75–77°C) .
Q. How is this compound characterized structurally?
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂ or Ar) at 2–8°C. Phenolic compounds are prone to oxidation; adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can mitigate degradation .
Q. Which analytical techniques are suitable for quantifying this compound in mixtures?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 280 nm) is standard. Gas chromatography (GC) with flame ionization detection (FID) is viable for volatile derivatives (e.g., trimethylsilyl ethers) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug design?
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Q. How can this compound be functionalized for targeted drug delivery?
Q. What are the challenges in scaling up synthesis while maintaining yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
